
4'-epi-Adriamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epirubicin Hydrochloride is the hydrochloride salt of the 4'-epi-isomer of the anthracycline antineoplastic antibiotic doxorubicin. Epirubicin intercalates into DNA and inhibits topoisomerase II, thereby inhibiting DNA replication and ultimately, interfering with RNA and protein synthesis. This agent also produces toxic free-radical intermediates and interacts with cell membrane lipids causing lipid peroxidation.
An anthracycline which is the 4'-epi-isomer of doxorubicin. The compound exerts its antitumor effects by interference with the synthesis and function of DNA.
Q & A
Basic Research Questions
Q. What are the key structural and functional differences between 4'-epi-Adriamycin and its parent compound Adriamycin, and how do these differences influence experimental design in comparative studies?
- Methodological Answer : Researchers should employ spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm structural differences, particularly the epimerization at the 4' position. In vitro cytotoxicity assays (e.g., IC50 determination in cancer cell lines) and pharmacokinetic studies (e.g., plasma stability, tissue distribution) must include both compounds to isolate the impact of stereochemical changes. Controlled variables (e.g., cell culture conditions, dosing regimens) are critical to ensure comparability .
Q. How can researchers optimize synthesis protocols for this compound to ensure reproducibility in pharmacological studies?
- Methodological Answer : Document reaction conditions (e.g., temperature, catalysts, solvents) in detail and validate purity using HPLC and chiral chromatography. Pilot trials should test batch-to-batch consistency, with raw data (e.g., yield, spectral profiles) archived in appendices for transparency. Peer-reviewed synthesis protocols from authoritative journals (e.g., Medicinal Chemistry Research) should be prioritized over unverified sources .
Q. What validated assays are recommended for assessing the DNA intercalation efficiency of this compound?
- Methodological Answer : Use ethidium bromide displacement assays or atomic force microscopy to quantify DNA binding affinity. Include Adriamycin as a positive control and validate results with gel electrophoresis to visualize DNA damage. Statistical analysis (e.g., t-tests for inter-group comparisons) should account for technical replicates to minimize variability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical models?
- Methodological Answer : Conduct a meta-analysis of existing studies, stratifying data by model type (e.g., murine vs. canine), administration routes, and detection methods (e.g., LC-MS vs. fluorescence). Confounding variables (e.g., metabolic enzyme expression differences) must be statistically controlled using multivariate regression. Replicate disputed findings in a standardized model with rigorous documentation of methodology .
Q. What strategies are effective for isolating the cardiotoxic effects of this compound from its antitumor activity in mechanistic studies?
- Methodological Answer : Develop transgenic cell lines or animal models with tissue-specific knockout of drug targets (e.g., TOP2β in cardiomyocytes). Use proteomic profiling to identify toxicity biomarkers (e.g., troponin levels) and compare dose-response curves between cardiac and tumor tissues. Longitudinal studies with histopathological validation are essential .
Q. How can hypothesis-driven frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) improve the design of studies exploring this compound’s resistance mechanisms?
- Methodological Answer : Apply FINER to refine research questions:
- Feasible : Use CRISPR screens to identify resistance-associated genes in vitro.
- Novel : Focus on understudied pathways (e.g., efflux pump polymorphisms).
- Ethical : Adhere to institutional guidelines for genetic modification.
- Relevant : Correlate findings with clinical resistance data via public databases (e.g., TCGA). Publish negative results to avoid publication bias .
Q. What statistical approaches are most robust for analyzing synergistic effects between this compound and emerging targeted therapies (e.g., PARP inhibitors)?
- Methodological Answer : Employ Chou-Talalay combination index (CI) analysis to quantify synergy. Validate results with Bliss independence models and include error bars representing standard deviation from triplicate experiments. Sensitivity analyses should address potential confounders (e.g., cell cycle synchronization artifacts) .
Q. Literature and Data Management
Q. How can researchers systematically address gaps in the primary literature on this compound’s metabolite profiling?
- Methodological Answer : Perform a scoping review using PRISMA guidelines to catalog known metabolites and analytical techniques. Prioritize studies with raw chromatographic data in public repositories (e.g., MetaboLights). Collaborate with metabolomics consortia to access shared datasets and validate findings .
Q. How can researchers preemptively address methodological critiques during peer review of this compound studies?
- Methodological Answer : Include a limitations section discussing potential biases (e.g., in vivo model translatability). Upload supplementary materials (e.g., raw spectra, statistical code) to open-access platforms. Invite pre-submission feedback from cross-disciplinary experts to identify overlooked flaws .
特性
CAS番号 |
57819-80-4 |
---|---|
分子式 |
C27H30ClNO11 |
分子量 |
580 g/mol |
IUPAC名 |
(7S,9S)-7-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10-,13-,15-,17+,22-,27-;/m0./s1 |
InChIキー |
MWWSFMDVAYGXBV-UAOJCOQHSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
異性体SMILES |
C[C@H]1[C@@H]([C@H](C[C@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Key on ui other cas no. |
56390-09-1 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。